N-(2-ethoxyphenyl)-3-oxobutanamide
Overview
Description
N-(2-ethoxyphenyl)-3-oxobutanamide: is an organic compound with the molecular formula C12H15NO3 It is a derivative of butanamide, where the amide nitrogen is substituted with a 2-ethoxyphenyl group and the carbonyl group is located at the third position of the butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide typically begins with 2-ethoxyaniline and ethyl acetoacetate.
Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Commonly used reagents include hydrochloric acid or sodium hydroxide.
Procedure: The 2-ethoxyaniline is reacted with ethyl acetoacetate in the presence of a catalyst to form the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the synthesis is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products.
Purification: Industrial purification methods include distillation, crystallization, and various chromatographic techniques to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-ethoxyphenyl)-3-oxobutanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product of oxidation is the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, where the ethoxy group can be replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-(2-ethoxyphenyl)-3-oxobutanamide is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its potential effects on various biological pathways and its interactions with biomolecules.
Medicine:
Drug Development: Due to its structural features, this compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N-(2-ethoxyphenyl)-3-oxobutanamide may act as an inhibitor of specific enzymes, affecting various biochemical pathways.
Receptor Binding: The compound can bind to certain receptors, modulating their activity and leading to physiological effects.
Mechanism:
- The exact mechanism of action depends on the specific application and the biological target. Generally, the compound interacts with its target through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to changes in the target’s activity.
Comparison with Similar Compounds
- N-(2-methoxyphenyl)-3-oxobutanamide
- N-(2-ethoxyphenyl)-2-oxobutanamide
- N-(2-ethoxyphenyl)-3-hydroxybutanamide
Uniqueness:
- Structural Features: N-(2-ethoxyphenyl)-3-oxobutanamide has a unique combination of functional groups that confer specific chemical and biological properties.
- Reactivity: The presence of the ethoxy group and the position of the carbonyl group influence the compound’s reactivity and its interactions with other molecules.
- Applications: Its unique structure makes it suitable for specific applications in medicinal chemistry and materials science, distinguishing it from similar compounds.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-oxobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-16-11-7-5-4-6-10(11)13-12(15)8-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNSERNEEXUOEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304477 | |
Record name | N-(2-ethoxyphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41687-09-6 | |
Record name | NSC165874 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-ethoxyphenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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